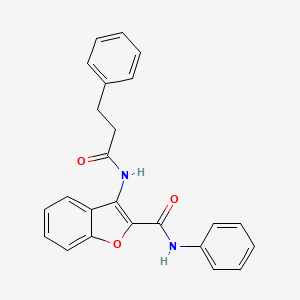

![molecular formula C7H13N B2904254 (1R,6R)-7-Azabicyclo[4.2.0]octane CAS No. 1807941-12-3](/img/structure/B2904254.png)

(1R,6R)-7-Azabicyclo[4.2.0]octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

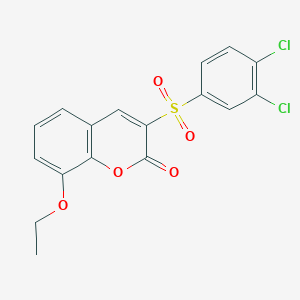

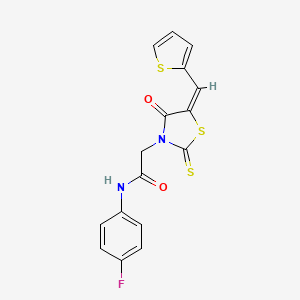

“(1R,6R)-7-Azabicyclo[4.2.0]octane” is a chiral compound . It is a nitrogen-containing heterocyclic compound with a structure similar to octahydroquinoline . The CAS number is 5691-14-5 . The molecular formula is C7H13N and the molecular weight is 111.18 .

Molecular Structure Analysis

The molecular structure of “(1R,6R)-7-Azabicyclo[4.2.0]octane” is defined by its IUPAC name and its InChI code is 1S/C7H13N/c1-2-4-7-6 (3-1)5-8-7/h6-8H,1-5H2/t6-,7-/m1/s1 . This indicates that it has a bicyclic structure with one nitrogen atom and seven carbon atoms in the ring .Physical And Chemical Properties Analysis

The boiling point of “(1R,6R)-7-Azabicyclo[4.2.0]octane” is between 140-150 °C . The predicted density is 0.934±0.06 g/cm3 . The predicted pKa value is 11.73±0.20 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(1R,6R)-7-Azabicyclo[4.2.0]octane: serves as a versatile intermediate in organic synthesis. Its rigid bicyclic structure is beneficial for constructing complex molecules with high stereocontrol. For instance, it can be used in the synthesis of grandisol , a pheromone of the cotton boll weevil, through enantioselective intermolecular [2+2] photocycloaddition reactions .

Molecular Spectroscopy

Molecular spectroscopy techniques can be applied to study the intrinsic properties of (1R,6R)-7-Azabicyclo[4.2.0]octane . These studies can provide insights into its electronic structure and reactivity, which are essential for its applications in different research fields .

Safety and Hazards

“(1R,6R)-7-Azabicyclo[4.2.0]octane” is classified as dangerous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals . It has hazard statements H318, H335, H226, and H315 . Precautionary measures include avoiding inhalation or skin contact, and using personal protective equipment .

Wirkmechanismus

Mode of Action

The mode of action of (1R,6R)-7-Azabicyclo[42It’s known that the compound exhibits a high enantioselectivity . This suggests that it may interact with its targets in a highly specific manner, leading to changes at the molecular level.

Biochemical Pathways

The specific biochemical pathways affected by (1R,6R)-7-Azabicyclo[42It’s known that molecules with trans-fused bicyclo[330]octane ring systems, which are structurally similar to (1R,6R)-7-Azabicyclo[420]octane, have been synthesized and used in the creation of various natural products . This suggests that (1R,6R)-7-Azabicyclo[4.2.0]octane may also interact with similar biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the intermolecular [2+2] photocycloaddition reaction of typical cyclic α, β-unsaturated enones, such as 2-cyclohexenone, with olefins was performed in moderate to good yields (42-82%) and with high enantioselectivity (82%-96% ee) . This suggests that environmental factors such as light and temperature could potentially influence the action of (1R,6R)-7-Azabicyclo[4.2.0]octane.

Eigenschaften

IUPAC Name |

(1R,6R)-7-azabicyclo[4.2.0]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-4-7-6(3-1)5-8-7/h6-8H,1-5H2/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDPEXFDRKDVPE-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@H](C1)CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,6R)-7-Azabicyclo[4.2.0]octane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

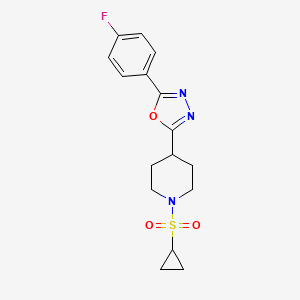

![(S)-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2904173.png)

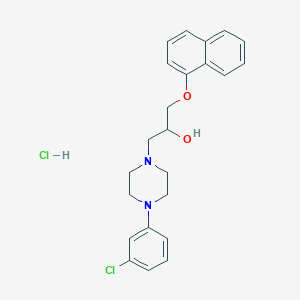

![1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2904177.png)

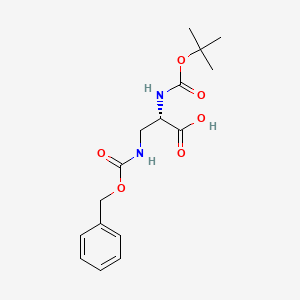

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2904185.png)

![(2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2904189.png)